molecular formula C18H15FN6O B11138688 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11138688
M. Wt: 350.3 g/mol
InChI Key: INVYMAQNIHWKJR-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a fluorinated indole moiety and a tetraazole ring, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both a fluorinated indole moiety and a tetraazole ring. This combination may enhance its biological activity and specificity compared to other indole derivatives .

Properties

Molecular Formula

C18H15FN6O

Molecular Weight

350.3 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H15FN6O/c19-14-3-6-17-16(9-14)13(10-21-17)7-8-20-18(26)12-1-4-15(5-2-12)25-11-22-23-24-25/h1-6,9-11,21H,7-8H2,(H,20,26)

InChI Key

INVYMAQNIHWKJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC2=CNC3=C2C=C(C=C3)F)N4C=NN=N4

Origin of Product

United States

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